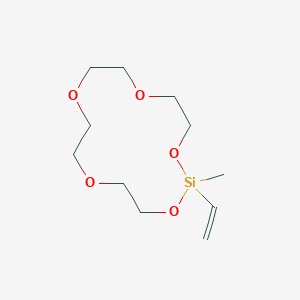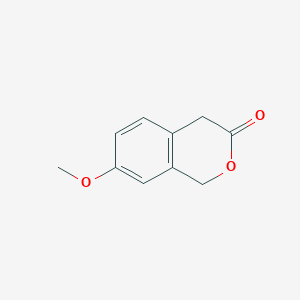
7-(methyloxy)-1,4-dihydro-3H-2-benzopyran-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of 3H-2-Benzopyran-3-one, 1,4-dihydro-7-methoxy- can be achieved through various synthetic routes. One common method involves the reaction of o-acylphenylacetic acid derivatives in acetic anhydride at elevated temperatures (around 140°C) . This reaction can be further optimized by using alternative reagents to improve the yield and efficiency of the synthesis.
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions, with additional purification steps to ensure the desired purity and quality of the final product .
Analyse Chemischer Reaktionen
3H-2-Benzopyran-3-one, 1,4-dihydro-7-methoxy- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.
Substitution: Substitution reactions can introduce different functional groups into the benzopyran ring, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
3H-2-Benzopyran-3-one, 1,4-dihydro-7-methoxy- has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a precursor in various chemical reactions.
Biology: This compound is studied for its potential biological activities, such as antioxidant, anti-inflammatory, and antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound for drug development.
Industry: It is used in the production of various industrial chemicals and materials.
Wirkmechanismus
The mechanism of action of 3H-2-Benzopyran-3-one, 1,4-dihydro-7-methoxy- involves its interaction with specific molecular targets and pathways. For example, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound may also interact with enzymes and receptors involved in inflammatory and microbial pathways, leading to its observed biological effects .
Vergleich Mit ähnlichen Verbindungen
3H-2-Benzopyran-3-one, 1,4-dihydro-7-methoxy- can be compared with other similar compounds, such as:
6,7-Dimethoxy-1,4-dihydro-3H-2-benzopyran-3-one: This compound has additional methoxy groups, which may enhance its biological activities.
3,4-Dihydro-8-hydroxy-3-methyl-1H-2-benzopyran-1-one:
The uniqueness of 3H-2-Benzopyran-3-one, 1,4-dihydro-7-methoxy- lies in its specific substitution pattern and the resulting chemical and biological properties.
Eigenschaften
Molekularformel |
C10H10O3 |
|---|---|
Molekulargewicht |
178.18 g/mol |
IUPAC-Name |
7-methoxy-1,4-dihydroisochromen-3-one |
InChI |
InChI=1S/C10H10O3/c1-12-9-3-2-7-5-10(11)13-6-8(7)4-9/h2-4H,5-6H2,1H3 |
InChI-Schlüssel |
OWUHPMNSCPFQPX-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC2=C(CC(=O)OC2)C=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-[(2H-1,3-Benzodioxol-5-yl)oxy]propanoic acid](/img/structure/B14427852.png)
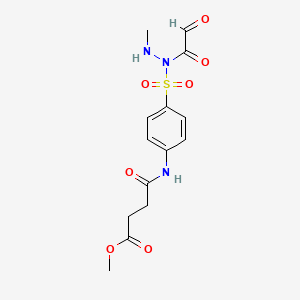

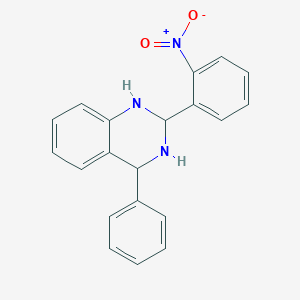
![N-({5-[(7-Chloroquinolin-4-yl)amino]-2-hydroxyphenyl}methyl)-N-ethyl-4-methylpiperazine-1-carboxamide](/img/structure/B14427873.png)
![N~1~,N~1~,N~6~,N~6~-Tetrakis[(1H-benzimidazol-2-yl)methyl]hexane-1,6-diamine](/img/structure/B14427880.png)
![4-Chloro-2-[(2-chloro-4-nitrophenyl)sulfanyl]-N-methylaniline](/img/structure/B14427890.png)
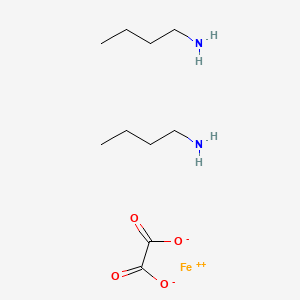
silane](/img/structure/B14427896.png)
